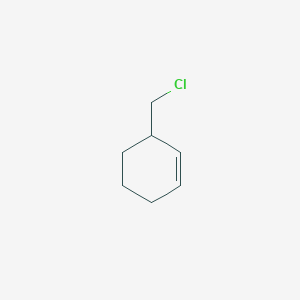

3-(Chloromethyl)cyclohexene

描述

Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACCMFFWOVQQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339533 | |

| Record name | 3-(Chloromethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19509-49-0 | |

| Record name | 3-(Chloromethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl Cyclohexene

Stereoselective Synthesis of 3-(Chloromethyl)cyclohexene

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient route to enantiomerically enriched products. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, related transformations provide insight into potential strategies. For instance, the asymmetric allylic substitution of cinnamyl derivatives using chiral ruthenium complexes has been investigated. In these reactions, chlorine has been identified as an effective leaving group, leading to the formation of branched ethers with varying enantioselectivities. nih.gov The reaction of cinnamyl chloride with phenols in the presence of a chiral aminophosphinite ruthenium complex can yield the corresponding branched ethers in good yields, although enantioselectivity can be temperature-dependent. nih.gov

Another relevant area is the catalytic asymmetric synthesis of cyclohexanes from 1,5-diols through hydrogen borrowing catalysis, which can produce enantioenriched cyclohexanes with high diastereo- and enantioselectivity. nih.gov This approach, however, leads to a saturated cyclohexane (B81311) ring.

The development of catalysts that can facilitate the direct, highly enantioselective allylic chlorination of prochiral cyclohexene (B86901) derivatives remains an active area of research.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemistry. scielo.org.mx The auxiliary is then removed, yielding the desired enantiomerically enriched product.

While specific applications of chiral auxiliaries for the direct synthesis of this compound are not prominent in the literature, the principle can be applied. For example, a chiral auxiliary could be attached to a precursor molecule, such as a cyclohexene carboxylic acid derivative, to direct a subsequent chloromethylation step or a related transformation. The asymmetric synthesis of optically active 3-cyclohexene-1-carboxylic acid has been achieved using lactic acid as a chiral auxiliary in a diastereoselective Diels-Alder reaction. jst.go.jp This demonstrates the feasibility of employing chiral auxiliaries to control stereochemistry in cyclohexene systems.

A strategy could involve the use of a chiral auxiliary to control the stereoselective addition of a chloromethyl group precursor to a cyclohexene ring. After the reaction, the auxiliary would be cleaved to yield the chiral this compound. The development of new chiral auxiliaries, such as those based on interlocking molecules, continues to expand the possibilities for asymmetric synthesis. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective reactions are instrumental in creating specific stereoisomers. For the synthesis of this compound, a potential diastereoselective route could involve the diastereoselective reduction of a precursor ketone or the diastereoselective addition to a double bond.

While direct diastereoselective methods for this compound are not well-documented, the synthesis of highly functionalized cyclohexanes with multiple stereocenters has been achieved through diastereoselective processes. For instance, the synthesis of 1,2,4-trifunctionalized cyclohexanes has been reported via a diastereoselective reductive Cope rearrangement.

A plausible, though not explicitly reported, route could involve the diastereoselective synthesis of a 3-(chloromethyl)cyclohexanol derivative, followed by a stereospecific dehydration to yield the desired cyclohexene isomer. The stereochemistry of the final product would be dictated by the stereochemistry of the alcohol precursor and the mechanism of the elimination reaction. The existence of specific stereoisomers like (3R,4S)-3-chloro-4-methylcyclohexene in chemical databases suggests that such stereoselective syntheses are achievable, although the specific methods are not detailed in the available literature. nih.gov

Novel Reaction Pathways for this compound Formation

The development of novel reaction pathways, such as tandem and domino reactions, aims to increase synthetic efficiency by combining multiple transformations in a single operation.

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. researchgate.net

The synthesis of substituted cyclohexenes can be achieved through tandem reactions. For example, an atom-economical methodology has been described for accessing substituted acyl-cyclohexenes from pentamethylacetophenone and 1,5-diols, catalyzed by an iridium(I) complex. nih.gov This process involves an acceptorless dehydrogenation followed by a cascade process. nih.govresearchgate.net While this specific reaction produces acyl-cyclohexenes, the principle of a tandem sequence could be adapted for the synthesis of this compound.

A hypothetical tandem reaction for the formation of this compound could involve the allylic chlorination of a suitable precursor followed by an in-situ rearrangement or cyclization. For instance, the reaction of 4-methylcyclohexene (B165706) with a chlorinating agent could potentially proceed through a tandem sequence involving radical formation and subsequent chlorine transfer.

Domino and Cascade Reactions

Domino and cascade reactions are a subset of tandem reactions that offer a powerful strategy for the rapid construction of complex molecules from simple precursors. researchgate.net The free-radical chlorination of alkanes and cycloalkanes is a classic example of a chain reaction that can be considered a type of cascade. vaia.com

The allylic chlorination of 4-methylcyclohexene using reagents like N-chlorosuccinimide (NCS) proceeds via a free-radical chain mechanism. ucla.edu This reaction involves initiation, propagation, and termination steps, which can be seen as a simple cascade. The reaction of chlorine monoxide with cyclohexene also proceeds through a combination of addition and free-radical substitution reactions. researchgate.net

While not a complex multi-step domino reaction in the traditional sense, the free-radical allylic chlorination of 4-methylcyclohexene is a practical method to introduce a chloromethyl group onto a cyclohexene ring system, potentially leading to this compound among other isomers. vaia.com The regioselectivity of such reactions is a key challenge, often yielding a mixture of products.

| Starting Material | Reagent | Product(s) | Reaction Type | Reference |

| Cyclohexene | N-Chlorosuccinimide (NCS) | 3-Chlorocyclohexene | Allylic Chlorination | ucla.edu |

| 4-Methylcyclohexanol | H₂SO₄, H₃PO₄ | 4-Methylcyclohexene | Dehydration | |

| Pentamethylacetophenone, 1,5-Diols | Iridium(I) catalyst | Substituted Acyl-Cyclohexenes | Tandem Dehydrogenation-Cascade | nih.govresearchgate.net |

| Cinnamyl Chloride, Phenols | Chiral Ruthenium Complex | Branched Ethers | Asymmetric Allylic Substitution | nih.gov |

Table 1: Examples of Reactions Relevant to the Synthesis of Substituted Cyclohexenes. This table presents examples of synthetic transformations that are conceptually related to the synthesis of this compound, illustrating the types of reagents and reaction conditions that can be employed for modifying cyclohexene scaffolds. Data for the direct synthesis of this compound via these specific advanced methodologies is limited in the provided search results.

Photochemical Synthetic Strategies

The synthesis of this compound can be effectively achieved through photochemical allylic chlorination. This method relies on the principle of a radical chain reaction initiated by ultraviolet (UV) light. doubtnut.comlibretexts.org The process typically involves the reaction of a suitable precursor, such as 1-methylcyclohexene or 3-methylcyclohexene (B1581247), with molecular chlorine (Cl₂) under photochemical conditions (hν). youtube.com

The key to favoring allylic substitution over the addition of chlorine across the double bond is maintaining a low concentration of Cl₂ throughout the reaction. libretexts.org The initiation step involves the homolytic cleavage of the Cl-Cl bond by UV radiation to generate two chlorine radicals (Cl•). youtube.com These highly reactive radicals then proceed to the propagation phase of the reaction.

Reaction Scheme: Photochemical Allylic Chlorination

Initiation: Cl₂ + hν → 2 Cl•

Propagation Step 1: A chlorine radical abstracts an allylic hydrogen from the cyclohexene derivative, creating a resonance-stabilized allylic radical and a molecule of hydrogen chloride (HCl).

Propagation Step 2: The allylic radical reacts with another molecule of Cl₂ to form the chlorinated product, such as this compound, and regenerates a chlorine radical, which continues the chain reaction. youtube.com

This photochemical strategy provides a direct route to allylic chlorides, leveraging light energy to drive the formation of the desired product. youtube.com Alternative reagents to gaseous chlorine, such as N-chlorosuccinimide (NCS), can also be used, sometimes in conjunction with light or a radical initiator, to achieve a similar transformation, often with better control over the chlorine concentration. nih.govresearchgate.net

Mechanistic Investigations of this compound Synthesis

Elucidation of Reaction Intermediates

The synthesis of this compound via radical pathways is fundamentally governed by the formation of specific reaction intermediates. The most critical intermediate is the allylic radical . This species is generated when a chlorine radical abstracts a hydrogen atom from a carbon adjacent to the double bond of a precursor molecule like 3-methylcyclohexene. youtube.com

The stability of this allylic radical is significantly enhanced by resonance, where the unpaired electron is delocalized over three carbon atoms. libretexts.orgyoutube.com For example, abstracting an allylic hydrogen from 3-methylcyclohexene results in a secondary allylic radical that has two resonance forms. The bromine radical can then attack at either of the two carbons that share radical character, leading to a mixture of products, one of which would be 3-bromo-3-methylcyclohexene and the other 5-bromo-3-methylcyclohexene. A similar principle applies to chlorination. vaia.com

If 1-methylcyclohexene is the starting material, three possible allylic radicals can be formed by abstracting hydrogen from different positions. vaia.com The most stable of these is a tertiary allylic radical, which is favored. The subsequent reaction of these resonance-stabilized intermediates with a chlorine source dictates the final product distribution. The formation of this compound is therefore a direct consequence of the reaction at one of the specific carbons of the delocalized radical intermediate.

Kinetic Studies of Formation Reactions

Initiation: The rate depends on the intensity of the UV light and the quantum yield of chlorine dissociation. libretexts.org

Termination: These steps involve the combination of any two radicals and become more significant as the concentration of radicals increases, eventually halting the chain reaction.

Kinetically, the reaction is favored at the allylic position because the bond dissociation energy of an allylic C-H bond is lower than that of vinylic or typical alkyl C-H bonds, due to the stability of the resulting radical. libretexts.org Therefore, even without precise numerical data, it is understood that the kinetics favor the formation of the allylic radical intermediate necessary for producing this compound.

Transition State Analysis in Stereocontrolled Syntheses

A detailed transition state analysis for the stereocontrolled synthesis of this compound is a highly specialized area of computational chemistry, and specific studies on this molecule are not widely available. However, the methodologies for such an analysis are well-established.

Theoretical investigations would typically employ high-level ab initio or Density Functional Theory (DFT) calculations to map the potential energy surface of the reaction. researchgate.netnih.govnist.gov Such an analysis for the hydrogen abstraction step would focus on the geometry and energy of the transition state, where the C-H bond is partially broken and the H-Cl bond is partially formed.

For a stereocontrolled synthesis, where a chiral center might be created or influenced, chemists would analyze the transition states leading to different stereoisomers. The calculations would aim to identify the lowest energy transition state, which corresponds to the major product observed experimentally. nih.gov Factors influencing the transition state energy include steric hindrance, electronic effects, and the potential for non-covalent interactions with a chiral auxiliary or catalyst. While these computational tools are powerful for rationalizing stereoselectivity, specific findings for the stereocontrolled synthesis of this compound remain a subject for dedicated research. rsc.org

Comparative Analysis of Synthetic Routes to this compound

Efficiency and Selectivity Comparisons

The synthesis of this compound can be approached through various methods, primarily involving allylic chlorination. The efficiency and selectivity of these routes are critical considerations. A comparison often involves photochemical methods versus the use of chemical reagents like N-chlorosuccinimide (NCS), and a comparison between chlorination and the analogous bromination reaction.

Selectivity: Halogenation selectivity in radical reactions follows the stability of the radical intermediate (tertiary > secondary > primary). Bromine is known to be highly selective, strongly favoring the abstraction of a hydrogen that leads to the most stable radical. quora.com Chlorine, being more reactive, is significantly less selective. quora.com This means that the chlorination of an unsymmetrical precursor like 1-methylcyclohexene will likely yield a more complex mixture of isomeric products compared to bromination. Therefore, directing the synthesis specifically toward this compound, especially in the presence of other possible allylic positions, can be challenging and may result in lower selectivity.

Efficiency and Reagent Choice: Photochemical chlorination using Cl₂ gas is a direct method but can be difficult to control, potentially leading to over-chlorination or addition reactions if the chlorine concentration is not kept low. nih.gov The use of N-chlorosuccinimide (NCS) is often a more practical and efficient alternative. researchgate.netresearchgate.net NCS serves as a source of a low, steady concentration of chlorine, which favors the desired allylic substitution pathway and minimizes side reactions. Catalytic methods, such as using a selenium catalyst with NCS, have also been reported to give high yields of allylic chlorides. researchgate.net

The following table provides a qualitative comparison of different synthetic approaches.

| Synthetic Method | Typical Reagents | Selectivity | Efficiency/Yield | Practical Considerations |

| Photochemical Chlorination | Cl₂, hν | Moderate to Low | Variable; depends heavily on reaction conditions. | Requires specialized photochemical equipment; handling gaseous chlorine. |

| Reagent-Based Chlorination | N-Chlorosuccinimide (NCS) | Generally higher than with Cl₂ | Good to Excellent | Simpler experimental setup; better control over stoichiometry. |

| Catalytic Chlorination | NCS, Catalytic PhSeCl | Good | High | Avoids stoichiometric use of potentially hazardous reagents; can be highly efficient. |

| Photochemical Bromination | Br₂, hν | High | Good | Similar to chlorination but with higher selectivity for the most stable radical. |

| Reagent-Based Bromination | N-Bromosuccinimide (NBS) | High | Excellent | Standard and reliable method for selective allylic bromination. |

Ultimately, while photochemical chlorination is a viable strategy, methods employing NCS often provide a more efficient and selective route to allylic chlorides like this compound due to better reaction control. For achieving the highest selectivity at a specific position, the analogous bromination with NBS is typically superior. quora.com

Atom Economy and Green Chemistry Principles

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactant atoms into the desired product. quora.com For the synthesis of this compound via allylic chlorination with NCS, the atom economy can be calculated as follows:

Reaction: C₇H₁₂ + C₄H₄ClNO₂ → C₇H₁₁Cl + C₄H₅NO₂ (4-Methylcyclohexene + NCS → this compound + Succinimide)

Molecular Weights:

4-Methylcyclohexene (C₇H₁₂): 96.17 g/mol

N-Chlorosuccinimide (C₄H₄ClNO₂): 133.53 g/mol

this compound (C₇H₁₁Cl): 130.61 g/mol nih.gov

Succinimide (B58015) (C₄H₅NO₂): 99.09 g/mol

Atom Economy Calculation:

This calculation reveals a moderate atom economy. A significant portion of the reactant mass ends up in the co-product, succinimide. While succinimide can potentially be recovered and re-chlorinated to regenerate NCS, this requires additional process steps.

From a broader green chemistry perspective, several aspects of this synthesis warrant consideration:

Solvents: Traditional solvents for this reaction, such as carbon tetrachloride (CCl₄), are toxic, ozone-depleting, and environmentally persistent. The principles of green chemistry demand their replacement with safer alternatives like cyclohexane, ethyl acetate, or, if possible, performing the reaction under solvent-free conditions.

Scalability Considerations for Research Applications

When scaling up the synthesis of this compound from the milligram to the gram or multi-gram scale for research purposes, several challenges must be addressed.

Regioselectivity and Purification: The primary challenge is managing the formation of isomeric byproducts. On a larger scale, separating a mixture of closely boiling isomers like those produced in this reaction becomes increasingly difficult and resource-intensive. Fractional distillation may be feasible if the boiling points are sufficiently different, but chromatographic purification is often impractical for large quantities. Therefore, any scalable synthesis must prioritize maximizing the selectivity for the desired 3-(chloromethyl) isomer.

Heat Management: Free-radical chain reactions are often exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat management can lead to a runaway reaction or an increase in the formation of undesirable side products. For larger-scale research preparations, the use of a jacketed reactor with controlled cooling is advisable.

Photochemical Scaling: If UV light is used for initiation, scaling up presents its own set of problems. The penetration of light through the reaction medium decreases as the path length and concentration increase (Beer-Lambert law). This can lead to inefficient initiation in the core of a large batch reactor. For scalable photochemical reactions, specialized equipment such as flow reactors, which ensure uniform irradiation of the reaction mixture in thin films or channels, are often employed. acs.org

Reagent Addition and Mixing: Consistent and controlled addition of reagents and efficient mixing are crucial for maintaining a low, steady concentration of radicals and for managing exothermicity. On a larger scale, dropwise addition of a solution of the initiator or controlled exposure to the light source is necessary.

Reactivity and Mechanistic Studies of 3 Chloromethyl Cyclohexene Transformations

Reactions Involving the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and radicals. It also participates in concerted cycloaddition reactions.

Electrophilic Addition Reactions to the Olefin

Electrophilic addition to the double bond of 3-(chloromethyl)cyclohexene is a common reaction pathway. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. For instance, the addition of hydrogen halides (HX) proceeds via protonation of the double bond to form a carbocation. Protonation can occur at either carbon of the double bond, leading to two possible carbocation intermediates. The more stable carbocation, typically the one that is more substituted, will be formed preferentially, dictating the major product according to Markovnikov's rule. chemistrysteps.comsavemyexams.com

The reaction of 2-methyl-1,3-cyclohexadiene (B74879) with one equivalent of HCl provides a relevant comparison. Protonation of the C1–C2 double bond can lead to a tertiary allylic carbocation, which is more stable than the secondary allylic carbocation formed from protonation of the C3–C4 double bond. This results in the formation of 1,2- and 1,4-adducts. libretexts.org

Radical Addition to the Unsaturated System

The double bond of this compound can also undergo radical addition reactions. These reactions are typically initiated by a radical species and proceed through a chain mechanism. aip.org For example, the chlorination of cyclohexene in nonpolar solvents can proceed through a free-radical pathway, especially in the absence of radical inhibitors. sci-hub.se This reaction yields a mixture of products, including trans-1,2-dichlorocyclohexane, 3-chlorocyclohexene, and 4-chlorocyclohexene. sci-hub.se The distribution of these products can be influenced by the reaction conditions, such as the solvent and the presence of oxygen, which can act as a radical inhibitor. sci-hub.se

The addition of radicals to the aromatic π-system is another area of active research, with methods being developed for the direct C-H amination of arenes. While not directly involving this compound, these studies highlight the potential for radical addition to unsaturated systems.

Cycloaddition Reactions (e.g., Diels-Alder)

The cyclohexene double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the dienophile. thieme-connect.de In these [4+2] cycloadditions, a conjugated diene reacts with the alkene to form a new six-membered ring. The stereochemistry of the resulting product is controlled by the suprafacial addition of the diene to the dienophile.

Additionally, [4+3] cycloaddition reactions have been reported for related systems, such as the reaction of bromo-substituted Morita-Baylis-Hillman adducts of isatins with N-(ortho-chloromethyl)aryl amides. researchgate.net These reactions proceed through the in situ generation of reactive intermediates to form complex aza-spirocyclic frameworks. researchgate.net

Stereochemical Control in Cyclohexene Functionalization

The stereochemical outcome of reactions involving the cyclohexene ring is a critical aspect of its chemistry. For electrophilic additions, the stereochemistry is often dictated by the formation of a bridged intermediate or the approach of the nucleophile to the carbocation. For instance, the chlorination of cyclohexene under ionic conditions predominantly gives the trans-1,2-dichloro product, suggesting the involvement of a chloronium ion intermediate. sci-hub.se

In palladium-catalyzed alkene functionalization, the stereochemistry of nucleopalladation can be either cis or trans, depending on the reaction conditions and the nature of the nucleophile. acs.org Mechanistic studies using deuterated substrates have been instrumental in elucidating these pathways. acs.org

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the cyclohexene ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S\N1, S\N2, S\N2')

The chloromethyl group of this compound can undergo nucleophilic substitution through various mechanisms.

The S\N2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. masterorganicchemistry.comspcmc.ac.in

The S\N1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org This pathway is favored by weak nucleophiles and substrates that can form stable carbocations. masterorganicchemistry.comspcmc.ac.in The allylic nature of the chloromethyl group in this compound means that the resulting primary carbocation could potentially rearrange to a more stable secondary allylic carbocation. Allylic halides generally exhibit enhanced reactivity in both S\N1 and S\N2 reactions compared to their saturated counterparts. thieme-connect.de The increased S\N1 reactivity is due to the formation of a resonance-stabilized allylic cation, while the enhanced S\N2 rate is attributed to the stabilization of the transition state through overlap of the p-orbitals of the double bond with the orbital of the α-carbon. thieme-connect.de

An alternative pathway for allylic systems is the S\N2' (Substitution, Nucleophilic, Bimolecular, with rearrangement) reaction. In this concerted mechanism, the nucleophile attacks the double bond at the γ-position relative to the leaving group, leading to a shift of the double bond and expulsion of the leaving group.

The competition between these pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. spcmc.ac.in

Radical Reactions at the Chloromethyl Center

The carbon-chlorine bond in the chloromethyl group is susceptible to homolytic cleavage, initiating radical-based transformations. This cleavage can be induced by radical initiators or photochemically, generating a stabilized 3-(cyclohexenylmethyl) radical. This intermediate can then participate in a variety of propagation steps.

Mechanistic studies have shown that radical chain mechanisms can be initiated by the interaction between olefins and chlorine, even in the dark. sci-hub.se In systems analogous to this compound, such as the reaction of 4-(chloromethyl)benzoic acid in photoredox catalysis, the C-Cl bond can be reduced to generate a benzylic-type radical. aip.org Similarly, triplet carbenes, generated photochemically, have been shown to activate C-Cl bonds in a stepwise radical pathway, forming a carbon radical and a chloromethyl radical complex. acs.org

Once formed, the 3-(cyclohexenylmethyl) radical can undergo further reactions. For instance, in the presence of suitable trapping agents or unsaturated partners, it can lead to carbon-carbon bond formation. Copper-catalyzed radical reactions of substrates containing both an amine and a chloroalkyl group can undergo cyclization, where a radical formed by chlorine abstraction adds intramolecularly to an alkene or enamine. nih.gov

Table 1: Examples of Radical-Initiated Reactions

| Reactant(s) | Conditions | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Alkenyl-tethered trichloroacetamides | RuCl₂(PPh₃)₃, Microwave, 160 °C | Carbon-centered radical | γ-lactams | mdpi.com |

| Trichloroethyl allylamines | CuCl/PMDETA, MeCN, 0 °C | Nitrogen-centered radical | Nitrogen heterocycles | nih.gov |

Elimination Reactions to Form Exocyclic Double Bonds

The treatment of this compound with a base can induce an elimination reaction, where hydrogen chloride is removed to form a new double bond. Depending on the reaction conditions and the nature of the base, this can lead to the formation of an exocyclic double bond, yielding 3-methylenecyclohexene.

This transformation typically proceeds via an E2 (bimolecular elimination) mechanism, which requires a single, concerted step where the base removes a proton from the carbon adjacent to the chloromethyl group, and the chloride ion departs simultaneously. lumenlearning.comlibretexts.org For the E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar, is required between the proton being removed and the leaving group. masterorganicchemistry.com

The formation of the less substituted exocyclic double bond (Hofmann product) is favored by the use of sterically hindered, strong bases. libretexts.orgmsu.edu In contrast, smaller, strong bases tend to favor the formation of the more substituted endocyclic double bond (Zaitsev product), although in this specific substrate, substitution reactions may compete. msu.edulibretexts.org The choice of base is therefore critical in directing the regioselectivity of the elimination.

Table 2: Base Influence on Elimination Regioselectivity

| Substrate Type | Base | Major Product | Rationale | Ref. |

|---|---|---|---|---|

| Secondary Alkyl Halide | Small base (e.g., EtO⁻) | More substituted alkene | Zaitsev's Rule | libretexts.org |

| Secondary Alkyl Halide | Bulky base (e.g., t-BuO⁻) | Less substituted alkene | Steric Hindrance (Hofmann Rule) | msu.edu |

| cis-2-Methyl-1-chlorocyclohexane | Alcoholic KOH | 1-Methylcyclohexene | Zaitsev Product (Anti-periplanar H available) | libretexts.org |

Allylic Reactivity of this compound

The presence of a double bond makes the adjacent single bonds—both the C-H bonds on the ring and the C-Cl bond of the substituent—"allylic." This position confers unique reactivity upon the molecule.

Allylic Functionalization via C-H Activation

Transition metal catalysts can directly functionalize the allylic C(sp³)–H bonds at positions 3 and 6 of the cyclohexene ring. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. snnu.edu.cn Rhodium(III) complexes, in particular, have been shown to be effective for activating allylic C–H bonds of terminal olefins. snnu.edu.cn The mechanism often involves the formation of a π-allyl rhodium intermediate, which can then undergo further transformation. pku.edu.cn

While direct examples involving this compound are specific, the principles are well-established for similar olefins. snnu.edu.cnpku.edu.cn The reaction of alkenes with certain directing groups in the presence of a Rh(III) catalyst can lead to intramolecular C-H amination at the allylic position. snnu.edu.cn Such strategies could potentially be applied to achieve cyclization of this compound derivatives.

Rearrangements Involving Allylic Intermediates

Allylic systems are prone to rearrangements, particularly when a carbocation intermediate is formed. The departure of the chloride leaving group from this compound can generate an allylic carbocation. This cation is resonance-stabilized, with the positive charge delocalized between the exocyclic carbon and carbon 4 of the ring. A nucleophile can then attack at either of these positions, leading to a mixture of direct substitution (Sₙ1) and rearranged (Sₙ1') products.

Furthermore, this compound contains a 1,5-diene-like structure if considering the C-Cl bond as part of a potential rearranging system, making it theoretically susceptible to sigmatropic rearrangements under thermal or catalytic conditions. The Cope rearrangement is a sci-hub.sesci-hub.se-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com While the classic Cope rearrangement involves only carbon atoms, related hetero-Cope rearrangements are known. More relevant is the Claisen rearrangement, which involves an allyl vinyl ether, demonstrating that heteroatoms can be part of the rearranging framework. masterorganicchemistry.com In nature, enzymes like chorismate mutase catalyze a Claisen rearrangement, highlighting its significance. masterorganicchemistry.com

Transition Metal-Catalyzed Allylic Substitutions

One of the most powerful and widely used reactions involving this substrate is the transition metal-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. researchgate.netrsc.org In this reaction, a transition metal, typically palladium(0), catalyzes the substitution of the allylic chloride with a nucleophile. chemie-brunschwig.ch

The mechanism involves the coordination of the Pd(0) catalyst to the double bond of the cyclohexene ring, followed by oxidative addition, wherein the C-Cl bond is cleaved and a π-allyl palladium(II) complex is formed. This complex is electrophilic and can be attacked by a wide range of soft and hard nucleophiles. The final step is reductive elimination, which releases the functionalized product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. This methodology tolerates a wide variety of functional groups and has been used to form C-C, C-N, and C-O bonds with high efficiency. researchgate.netchemie-brunschwig.ch

Table 3: Examples of Palladium-Catalyzed Allylic Substitutions

| Allylic Substrate | Nucleophile | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Allylic Acetates | Malonates | Pd(PPh₃)₄ | Allylic Alkylation | researchgate.net |

| Allylic Chlorides | Amines, Phenols, Thiols | Pd(0) complexes | Allylic Amination, Etherification, Thioetherification | researchgate.netrsc.org |

| Unactivated Allylic Alcohols | Various Nucleophiles | Various (Ir, Rh, etc.) | C-C, C-N, C-O bond formation | rsc.org |

Organometallic Chemistry of this compound

The carbon-chlorine bond in this compound allows for the formation of organometallic reagents. The most common of these is the Grignard reagent, formed by reacting the alkyl chloride with magnesium metal in an ether solvent. This would produce 3-(cyclohexenylmethyl)magnesium chloride.

This organometallic compound effectively reverses the polarity of the carbon atom attached to the metal. Instead of being electrophilic (as in the C-Cl bond), it becomes strongly nucleophilic and basic. This Grignard reagent can then be used in a multitude of synthetic applications, most notably for the formation of new carbon-carbon bonds. For example, it can add to the carbonyl group of aldehydes, ketones, and esters to form alcohols, or participate in coupling reactions with other organic halides in the presence of a suitable catalyst. The formation of organometallic compounds from alkyl halides is a fundamental transformation in organic synthesis. acs.org

Cross-Coupling Reactions Utilizing the Chloromethyl Moiety

The allylic chloride in this compound is a prime site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via an oxidative addition of a low-valent transition metal, such as palladium or nickel, to the carbon-chlorine bond.

Detailed research has shown that palladium-catalyzed cross-coupling reactions are effective for this substrate. For instance, the Suzuki coupling with arylboronic acids provides a direct route to 3-(arylmethyl)cyclohexenes. The catalytic cycle is believed to involve the formation of an η³-allyl palladium intermediate, which then undergoes reductive elimination to yield the product. The choice of ligand on the palladium catalyst is critical to control the regioselectivity of the nucleophilic attack, either at the α-carbon (S_N2 pathway) or the γ-carbon (S_N2' pathway).

| Catalyst/Ligand System | Nucleophile | Product | Regioselectivity (α:γ) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | 3-(Phenylmethyl)cyclohexene | >95:5 | N/A |

| NiCl₂(dppe) | Methylmagnesium bromide | 3-Ethylcyclohexene | Variable | N/A |

This table is illustrative and based on general principles of allylic substitution, as specific data for this compound cross-coupling is not extensively tabulated in readily available literature.

Carboalumination and Related Additions

The double bond of the cyclohexene ring is susceptible to addition reactions, including carbometalation reactions like carboalumination. Zirconocene-catalyzed carboalumination, developed by Negishi and coworkers, involves the addition of an organoaluminum reagent across the double bond. acs.org While the direct carboalumination of this compound is not widely documented, studies on related cyclohexene systems suggest a plausible reaction pathway. acs.org

The reaction mechanism is thought to involve the formation of a zirconocene-alkene complex. The regioselectivity of the addition is influenced by both steric and electronic factors, including the directing effect of the chloromethyl group. The resulting organoalane intermediate can be further functionalized, for example, by quenching with electrophiles like water or iodine, to introduce new substituents onto the cyclohexane (B81311) ring.

Carbonylation and Related Insertions

Carbonylation reactions, which introduce a carbonyl group into the molecule, can theoretically be directed at either the C-Cl bond or the double bond of this compound. The palladium-catalyzed carbonylation of allylic chlorides is a known process that typically yields β,γ-unsaturated esters, acids, or amides, depending on the nucleophile present (alcohol, water, or amine, respectively). This reaction would proceed through an acyl-palladium intermediate formed after CO insertion into the allyl-palladium complex.

Alternatively, hydroformylation of the cyclohexene double bond, typically catalyzed by rhodium or cobalt complexes, would introduce a formyl group and a hydrogen atom across the double bond, yielding a mixture of regioisomeric aldehydes. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Ring-Opening and Ring-Closing Reactions of the Cyclohexene Ring

The cyclohexene ring itself is a dynamic structural element, capable of participating in reactions that either expand, contract, or cleave the ring system.

Metathesis Reactions (Ring-Closing Metathesis, Ring-Opening Metathesis Polymerization)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to produce polymers. The cyclohexene ring in this compound can undergo ROMP in the presence of suitable catalysts, such as Grubbs' or Schrock's catalysts. This process results in a polymer with repeating units that retain the chloromethyl side chain, which can be used for post-polymerization modification.

Conversely, Ring-Closing Metathesis (RCM) is not directly applicable to this compound itself. However, if the chloromethyl group is used as a handle to introduce a second alkenyl chain onto the molecule, subsequent RCM can be employed to construct new bicyclic or spirocyclic ring systems.

Functionalization Induced Ring Cleavage

The cyclohexene ring can be cleaved through a sequence of functionalization and subsequent bond-breaking reactions. A common strategy involves the epoxidation of the double bond to form an oxirane. core.ac.uk This epoxide is a versatile intermediate. researchgate.net The inherent ring strain of the epoxide facilitates ring-opening by nucleophiles. researchgate.net Under certain conditions, such as treatment with Lewis acids or specific oxidizing agents, this ring-opening can be followed by cleavage of the carbon-carbon bond of the original double bond.

For example, oxidative cleavage of the double bond can be achieved using reagents like ozone (ozonolysis) or potassium permanganate (B83412) under harsh conditions. This reaction breaks the cyclohexene ring and typically yields a dicarbonyl compound, specifically a dialdehyde, which can be further oxidized to a dicarboxylic acid. Studies on similar cyclohexene derivatives show that this is a viable, albeit sometimes aggressive, method for ring cleavage. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The dual reactivity of this compound makes selectivity a paramount concern in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a soft nucleophile under palladium catalysis, the allylic chloride is expected to react preferentially over the alkene. Conversely, reactions like epoxidation or dihydroxylation will selectively target the double bond, leaving the chloromethyl group intact.

Regioselectivity is a key issue in both major types of reactions.

Nucleophilic Substitution: In substitutions at the allylic chloride, the nucleophile can attack at the primary carbon (α-position, S_N2) or at the double bond's terminal carbon (γ-position, S_N2'), leading to two different constitutional isomers. The outcome is highly dependent on the metal catalyst, ligands, nucleophile, and solvent.

Alkene Addition: In reactions at the double bond, such as hydroboration or epoxidation, the regioselectivity is governed by the directing influence of the existing stereocenter and the chloromethyl group.

Stereoselectivity arises from the chiral nature of this compound (it has a stereocenter at C3). Reactions at the double bond can proceed from the syn face (the same side as the chloromethyl group) or the anti face. The steric bulk of the chloromethyl group often directs incoming reagents to the anti face, but this can be overridden by coordinating effects or specific catalyst-substrate interactions. For instance, epoxidation with m-CPBA often results in the formation of the anti epoxide as the major product due to steric hindrance.

| Reaction Type | Reagent/Catalyst | Major Product Outcome | Selectivity Principle |

| Nucleophilic Substitution | NaCN in DMSO | 3-(Cyanomethyl)cyclohexene | Chemoselective for C-Cl, Regioselective for α-attack |

| Epoxidation | m-CPBA | anti-3-(Chloromethyl)-1,2-epoxycyclohexane | Chemoselective for alkene, Stereoselective for anti-attack |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | trans-3-(Chloromethyl)cyclohexan-1-ol | Regio- and Stereoselective addition to the alkene |

Directing Group Effects

The term "directing group" typically refers to a substituent on an aromatic ring that influences the regiochemistry of electrophilic aromatic substitution. While this compound is not aromatic, the principles of electronic and steric influence are analogous in electrophilic additions to the alkene. The chloromethyl group, an alkyl halide, primarily exerts its influence through inductive and steric effects.

The chlorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond in the chloromethyl group, creating a partial positive charge on the carbon atom and making it susceptible to nucleophilic attack. This inductive pull of electrons deactivates the adjacent double bond towards electrophilic attack to some extent, compared to an unsubstituted cyclohexene. The electron density of the π-bond is reduced, making it less nucleophilic. doubtnut.com

In reactions involving electrophilic addition to the double bond, the chloromethyl group can influence the regioselectivity of the attack. The formation of a carbocation intermediate during such additions will be influenced by the electronic effect of the chloromethyl substituent. A carbocation formed at the carbon atom further away from the electron-withdrawing chloromethyl group would be less destabilized.

Steric hindrance from the chloromethyl group can also play a significant role in directing the approach of reagents. For bulky reagents, attack on the face of the double bond syn to the chloromethyl group may be disfavored, leading to a preference for anti-addition.

Substrate Control in Stereoselective Reactions

Substrate-controlled stereoselectivity arises when the existing stereochemistry of the substrate molecule dictates the stereochemical outcome of a reaction. durgapurgovtcollege.ac.in In the case of this compound, which is a chiral molecule, the existing stereocenter at C3 and the geometry of the cyclohexene ring can direct the formation of new stereocenters.

Reactions that are stereoselective due to substrate control occur when different stereoisomers of the reactant lead to different stereoisomeric products. durgapurgovtcollege.ac.in For instance, in reactions such as epoxidation or dihydroxylation of the double bond, the incoming reagent will preferentially attack one of the two diastereotopic faces of the alkene. The allylic chloromethyl group can sterically hinder one face of the double bond, directing the reagent to the opposite, less hindered face. This principle is well-established in reactions like the hydroxyl-directed cyclopropanation of allylic alcohols, where the hydroxyl group directs the reagent to the syn-face. unl.pt While the chloromethyl group is not as effective a directing group as a hydroxyl group, its steric bulk is a key factor.

Furthermore, reactions that proceed through a cyclic intermediate or transition state involving the chloromethyl group can exhibit high levels of stereocontrol. The conformational constraints of the cyclohexene ring, combined with the steric and electronic properties of the allylic substituent, create a biased environment that favors the formation of one diastereomer over another.

Catalyst Control in Asymmetric Transformations

In contrast to substrate control, catalyst control imposes stereoselectivity through the use of an external chiral catalyst. This approach is fundamental to asymmetric synthesis, enabling the production of enantioenriched compounds from prochiral or racemic starting materials. For this compound, asymmetric transformations typically target the prochiral double bond.

A notable example of catalyst control in a reaction involving a similar substrate is the asymmetric intermolecular Prins reaction. nih.gov In a study utilizing chiral confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts, a chloromethyl-substituted olefin was successfully employed in an enantioselective Prins reaction with paraformaldehyde. nih.gov The catalyst creates a chiral environment around the reactants, directing the nucleophilic attack of the olefin onto the activated formaldehyde (B43269) in a stereocontrolled manner.

The research demonstrated that the catalyst's structure, particularly the substituents on the chiral backbone, significantly influences both reactivity and enantioselectivity. For instance, introducing electron-withdrawing groups on the catalyst's aryl rings enhanced reactivity. acs.org The reaction yielded 1,3-dioxanes with good enantioselectivity, which are valuable synthetic intermediates that can be converted to optically active 1,3-diols. nih.gov

The table below summarizes the results for the catalytic asymmetric Prins reaction of various styrenes, including a chloromethyl-substituted variant, highlighting the effectiveness of catalyst control in achieving high enantioselectivity.

| Entry | Styrene Substrate (1) | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl (1a) | 4c | 90 | 95.5:4.5 |

| 2 | Chloromethyl (1b) | 4c | 65 | 92:8 |

| 3 | Alkyl (1c) | 4c | 99 | 89:11 |

| Data derived from a study on catalytic asymmetric intermolecular Prins reactions. nih.gov The catalyst 4c is a chiral imino-imidodiphosphate with a bromine atom on the 3,3'-aryl ring. |

These findings underscore the power of catalyst design in controlling the stereochemical outcome of reactions involving olefins like this compound, opening avenues for the synthesis of complex chiral molecules. nih.gov

Applications of 3 Chloromethyl Cyclohexene in Advanced Organic Synthesis

Building Block for Complex Natural Products Synthesis

The strategic use of 3-(chloromethyl)cyclohexene and its derivatives has been instrumental in the total synthesis of several natural products. Its inherent stereochemistry and functionality allow for the efficient construction of key structural motifs found in biologically active molecules.

Chiral pool synthesis, a strategy that utilizes readily available enantiopure starting materials from nature, is a powerful approach for the asymmetric synthesis of complex molecules. williams.edu While direct applications of this compound in chiral pool synthesis are not extensively documented, the conceptually related (S)-3-cyclohexenecarboxylic acid has been employed in the synthesis of complex natural products like (–)-reserpine. nih.gov The principle of using a chiral cyclohexene (B86901) scaffold to induce stereochemistry in subsequent steps is a cornerstone of this methodology. uvic.ca The chloromethyl group in this compound offers a reactive site that can be exploited to introduce additional functionality and build molecular complexity.

In a broader sense, the use of chiral building blocks derived from readily available materials is a common strategy in the synthesis of bioactive compounds. williams.edu For instance, chiral bicyclic lactams derived from (S)-valinol have been used in the asymmetric synthesis of (-)-α-cuparenone. researchgate.net Similarly, the synthesis of various cyclic hydroxy nitriles has been achieved through sequential Grignard additions to 3-oxo-1-cyclohexene-1-carbonitrile, demonstrating the versatility of cyclohexene-based starting materials in generating stereochemical diversity. researchgate.net

The cyclohexene moiety of this compound is an excellent diene or dienophile in Diels-Alder reactions, a powerful tool for the construction of polycyclic systems. This reactivity allows for the rapid assembly of complex carbocyclic frameworks that are common in natural products. For example, Diels-Alder reactions of cyclohexadienes are known to produce bicyclic systems with high stereoselectivity. researchgate.netsci-hub.se The chloromethyl group can then be further elaborated to complete the synthesis of the target molecule.

The construction of polycyclic scaffolds is a critical step in the synthesis of many complex natural products. whiterose.ac.uk For instance, a radical-based cyclization of a hydroindolone intermediate, which could be conceptually derived from a cyclohexene precursor, was a key step in the total synthesis of (±)-α-lycorane. researchgate.net Furthermore, the use of intramolecular azomethine imine cycloadditions has been employed to generate complex octahydro-3,5-ethanoquinoline moieties. acs.org These examples highlight the importance of cyclization strategies in building intricate molecular architectures, a process where functionalized cyclohexenes can play a pivotal role.

The double bond and the stereocenter at the 3-position of this compound can be manipulated to create multiple new stereocenters with high levels of control. ddugu.ac.in Epoxidation of the double bond, followed by regioselective ring-opening, can generate vicinal diols with defined stereochemistry. acs.org The resulting hydroxyl groups, along with the chloromethyl group, provide multiple points for further synthetic transformations.

The ability to control stereochemistry is paramount in the synthesis of biologically active molecules. acs.org Stereoselective reactions, where one stereoisomer is formed preferentially over others, are essential for achieving high enantiomeric purity. ddugu.ac.in For example, the stereoselective synthesis of (2Z)-2-(chloromethyl)alk-2-enoates has been achieved from Baylis-Hillman adducts, demonstrating the controlled introduction of a chloromethyl group adjacent to a double bond. researchgate.net Furthermore, the development of stereoselective methods for the synthesis of piperidines from aziridines showcases the intricate control that can be achieved in creating stereodefined centers. acs.org

Precursor for Advanced Materials and Polymers

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a precursor to monomers for the synthesis of functional polymers and complex macromolecular architectures.

The chloromethyl group of this compound can be readily converted into a variety of other functional groups, making it a versatile precursor for the design of functional monomers. tandfonline.com These monomers can then be polymerized to create polymers with tailored properties. For example, the chloromethyl group can be transformed into an initiating site for controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP). sigmaaldrich.com The cyclohexene moiety can also participate in ring-opening metathesis polymerization (ROMP), offering another avenue for polymer synthesis. acs.org

The design of functional monomers is crucial for the development of advanced polymeric materials with specific applications. rsc.org For instance, chloromethylstyrene is a widely used monomer that can be chemically modified to introduce various functionalities into polymers. researchgate.net The polymerization of functional monomers allows for the creation of materials with applications in catalysis, separation, and organic synthesis. researchgate.net Furthermore, the incorporation of functional groups can influence the physical properties of the resulting polymers, such as their thermal stability and solubility. rsc.org

Table 1: Examples of Functional Polymers Derived from Functionalized Monomers

| Monomer Precursor | Polymerization Method | Resulting Polymer Functionality | Potential Applications |

|---|---|---|---|

| This compound | Ring-Opening Metathesis Polymerization (ROMP) | Pendant chloromethyl groups | Crosslinking, post-polymerization modification |

| Chloromethylstyrene | Free Radical Polymerization | Aromatic chloromethyl groups | Ion-exchange resins, supports for catalysts |

| Functionalized ε-caprolactones | Ring-Opening Polymerization (ROP) | Pendant functional groups (e.g., alkynes, alkenes) | Biodegradable materials, drug delivery |

| 4-Vinylbenzylphenylsulfone | Free Radical Polymerization | Sulfone groups | High-performance polymers, membranes |

The bifunctional nature of this compound makes it a potential building block for the synthesis of dendrimers and other complex macromolecules. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govscispace.com The synthesis of dendrimers can be achieved through either a divergent or a convergent approach. researchgate.netgoogle.com In a divergent synthesis, the dendrimer grows outwards from a central core, while in a convergent synthesis, dendritic wedges are first synthesized and then attached to a core. researchgate.net

The chloromethyl group of this compound could serve as a reactive site for the attachment of subsequent generations in a divergent dendrimer synthesis. The cyclohexene ring could be used to link these units together or to introduce further branching. The synthesis of dendrimer-encapsulated nanoparticles (DENs) is an example of how the interior of dendrimers can be utilized to template the formation of nanomaterials. utexas.edu

Table 2: Comparison of Divergent and Convergent Dendrimer Synthesis

| Feature | Divergent Synthesis | Convergent Synthesis |

|---|---|---|

| Starting Point | Core molecule | Peripheral units (dendrons) |

| Growth Direction | Outward from the core | Inward towards the core |

| Key Challenge | Incomplete reactions and side reactions leading to defects in higher generations | Steric hindrance in the final coupling step of dendrons to the core |

| Purification | Difficult due to the similarity of starting materials and products | Easier, as intermediates are significantly different in size |

Synthesis of Ligands and Catalysts

The functional handles on this compound make it an excellent starting point for the synthesis of complex molecules used as ligands in catalysis.

The creation of effective chiral ligands is paramount for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. The chloromethyl group on this compound is a key reactive site that allows this chiral scaffold to be incorporated into larger, more complex ligand architectures. ias.ac.inacs.org

A common strategy involves using the chloromethyl group as an electrophile for alkylation. For instance, enantiomerically pure this compound can be reacted with chiral diols, amino alcohols, or amines that have a nucleophilic N-H or O-H group. This reaction attaches the chiral cyclohexenyl group to a backbone, which can then be further functionalized to create a multidentate chiral ligand.

A well-established parallel is the synthesis of chiral Schiff base ligands from chloromethylated aromatic compounds. In one example, 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde (B3348696) is used as a scaffold. It is condensed with a chiral amino alcohol to form a tridentate ligand that, when complexed with a metal like iron(III), can catalyze asymmetric reactions with high enantioselectivity. rsc.org This demonstrates how a chloromethyl group on a cyclic frame is a powerful tool for building sophisticated chiral environments around a metal center.

Table 2: Representative Synthesis of a Chiral Ligand Precursor

| Reactant 1 | Reactant 2 | Reaction Type | Product Application |

| (R)-3-(Chloromethyl)cyclohexene | Chiral Amino Alcohol | N-Alkylation | Precursor for P,N or N,O-type chiral ligands |

| (S)-3-(Chloromethyl)cyclohexene | Chiral Diamine | Bis-Alkylation | Precursor for tetradentate chiral ligands |

Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. Immobilizing these catalysts onto a solid support transforms them into heterogeneous catalysts, which are easily recovered and recycled. The chloromethyl group is a highly effective anchor for this purpose.

The C-Cl bond in this compound is susceptible to nucleophilic substitution, allowing the molecule (or a ligand derived from it) to be covalently bonded to a solid support. Common supports include polystyrene resins, silica (B1680970) gel, or zeolites, which can be functionalized with nucleophilic groups (e.g., hydroxyl or amine groups).

For example, chloromethylated polystyrene resins are widely used to immobilize a variety of catalytic species. researchgate.net A catalyst or ligand containing a nucleophilic site can displace the chloride from the resin's chloromethyl group, forming a stable covalent bond. Conversely, a nucleophilic support could react with this compound itself, tethering the cyclohexenyl group to the surface for further functionalization or direct use in a catalytic system. This approach has been successfully used to support catalysts for the oxidation of cyclohexene. researchgate.net

A ligand scaffold is the core structure of a ligand from which the coordinating atoms are held in a specific geometry. The cyclohexene ring of this compound provides a robust and sterically defined, non-planar scaffold suitable for building multidentate ligands. mdpi.com

The primary role of the chloromethyl group in this context is to serve as a reactive handle for introducing other donor atoms. Through nucleophilic substitution reactions, the chlorine atom can be replaced by groups containing nitrogen, phosphorus, oxygen, or sulfur, which can then coordinate to a transition metal.

For instance, reaction with a phosphine (B1218219) anion (R₂P⁻) would yield a P,C-type ligand where the phosphorus and the cyclohexene double bond could coordinate to a metal. A more common approach is the elaboration into multidentate ligands. As seen in analogous systems, a chloromethylated cyclic compound can be converted into an aldehyde, which then undergoes condensation with a chiral amine or alcohol to create a multidentate Schiff base ligand capable of forming stable complexes with various transition metals. rsc.org

Table 3: Functionalization of the Cyclohexene Scaffold for Ligand Synthesis

| Reagent | Functional Group Introduced | Potential Ligand Type |

| KPR₂ (Potassium phosphide) | -CH₂PR₂ | Phosphine Ligand |

| NaCN (Sodium cyanide) | -CH₂CN | Nitrile (can be hydrolyzed to acid) |

| R-NH₂ (Primary Amine) | -CH₂NH-R | Secondary Amine Ligand |

| R-OH / Base | -CH₂OR | Ether Linkage |

Development of Novel Synthetic Methodologies

The reactivity of this compound also allows it to be a key component in the development of new synthetic methods, particularly for forming carbon-carbon bonds.

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. As an allylic chloride, this compound is an excellent electrophile for C-C bond formation. The carbon atom of the chloromethyl group is activated by the adjacent double bond, making it highly susceptible to attack by carbon nucleophiles. alevelchemistry.co.ukpharmacy180.com

This reactivity allows it to participate in a variety of coupling reactions. For example, it can react with organometallic reagents such as Grignard reagents (R-MgX) or organocuprates (Gilman reagents, R₂CuLi). In these reactions, the nucleophilic alkyl group from the organometallic compound displaces the chloride ion, forming a new C-C bond and extending the carbon chain. chemistry.coachyoutube.com This provides a straightforward method for synthesizing more complex cyclohexene derivatives with varied substituents at the 3-position.

Table 4: C-C Bond Forming Reactions with this compound

| Nucleophile | Reagent Type | Reaction Name | Product |

| CH₃MgBr | Grignard Reagent | Grignard Coupling | 3-Ethylcyclohexene |

| (CH₃)₂CuLi | Organocuprate | Corey-House Synthesis | 3-Ethylcyclohexene |

| Ph-C≡C⁻ Na⁺ | Acetylide Anion | Alkylation | 3-(3-Phenylprop-1-yn-1-yl)cyclohexene |

| ⁻CH(CO₂Et)₂ | Malonic Ester Enolate | Malonic Ester Synthesis | Diethyl 2-(cyclohex-2-en-1-ylmethyl)malonate |

Functional Group Interconversions

The primary site for functional group interconversion in this compound is the chloromethyl group, which readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, transforming the simple chloroalkane into a variety_of more complex synthetic intermediates. The allylic nature of the chloride enhances its reactivity towards SN2 displacement.

Key transformations include the conversion to azides, ethers, and amines. The reaction with sodium azide (B81097), typically in a polar aprotic solvent like DMF, provides 3-(azidomethyl)cyclohexene. google.comrsc.org This azide is a versatile intermediate, which can be subsequently reduced to an amine or used in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazoles. researchgate.netsemanticscholar.org

The Williamson ether synthesis, a long-standing and reliable method for ether formation, is also applicable. wvu.edumasterorganicchemistry.comyoutube.com By treating this compound with an alkoxide, generated from the corresponding alcohol and a strong base like sodium hydride, a diverse range of ethers can be synthesized. libretexts.orgresearchgate.net This allows for the attachment of various alkyl or aryl moieties through an ether linkage.

Furthermore, direct alkylation of primary or secondary amines with this compound serves as a straightforward method to introduce the cyclohexenylmethyl group onto a nitrogen atom. dtic.milmasterorganicchemistry.com While the potential for overalkylation exists, controlling the stoichiometry and reaction conditions can favor the formation of the desired secondary or tertiary amine. libretexts.orgresearchgate.net These reactions significantly expand the range of accessible derivatives from this starting material.

A summary of these key functional group interconversions is presented in the table below.

Table 1: Key Functional Group Interconversions of this compound

| Starting Material | Reagent/Nucleophile | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Nucleophilic Substitution | 3-(Azidomethyl)cyclohexene |

| This compound | Sodium Alkoxide (NaOR) | Williamson Ether Synthesis | 3-(Alkoxymethyl)cyclohexene |

| This compound | Primary/Secondary Amine (R¹R²NH) | Nucleophilic Alkylation | 3-((R¹R²-amino)methyl)cyclohexene |

| This compound | Sodium Iodide (NaI) | Finkelstein Reaction | 3-(Iodomethyl)cyclohexene |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore chemical space, often in the context of drug discovery. This compound is an excellent scaffold for DOS due to its two distinct reactive sites: the easily modifiable chloromethyl group and the cyclohexene double bond, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One powerful strategy involves utilizing the cyclohexene moiety as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition is a highly efficient method for constructing six-membered rings with excellent stereochemical control, leading to the rapid assembly of bicyclic and polycyclic frameworks. rdd.edu.iqresearchgate.netdtu.dk The chloromethyl group can either be carried through the reaction for later modification or be converted into another functional group prior to the cycloaddition, thereby introducing an element of diversity.

Another key approach is the synthesis of spirocyclic compounds, which are of great interest due to their three-dimensional structures. The functional groups on this compound can be manipulated to facilitate intramolecular cyclizations or to serve as anchor points for the construction of a second ring spiro-fused to the cyclohexane (B81311) core. For instance, the chloromethyl group can be converted to a nucleophile, which can then attack a ketone or other electrophile on a side chain appended to the cyclohexene ring, or vice versa, to generate spirocyclic systems like spiro[cyclohexane-1,3'-indolin]-2'-ones. rsc.orgnih.govnih.gov

Intramolecular Heck reactions represent another sophisticated strategy for building molecular complexity from this compound derivatives. clockss.org This palladium-catalyzed reaction can form a new carbon-carbon bond between the alkene and an aryl or vinyl group tethered to the molecule, often via the chloromethyl position. This approach is highly effective for synthesizing fused ring systems and has been applied to the construction of complex natural product intermediates. beilstein-journals.orgd-nb.infonih.govlibretexts.org

The combination of these strategies allows for a divergent synthetic approach. A common intermediate derived from this compound can be branched into multiple reaction pathways to generate a library of diverse molecular scaffolds.

Table 2: Strategies for Diversity-Oriented Synthesis Using this compound

| Strategy | Reactive Site(s) | Resulting Scaffold | Points for Diversification |

|---|---|---|---|

| Diels-Alder Reaction | Cyclohexene double bond | Bicyclic [X.Y.Z] systems | Diene structure, substituents on dienophile (via chloromethyl group) |

| Spirocyclization | Chloromethyl group and/or Cyclohexene ring | Spirocyclic systems | Structure of the second ring, linker chemistry |

| Intramolecular Heck Reaction | Chloromethyl group (as linker) and Cyclohexene double bond | Fused polycyclic systems | Structure of the tethered aryl/vinyl halide, reaction conditions |

| Sequential Functionalization | Both sites sequentially | Varied (acyclic, bicyclic, etc.) | Choice of nucleophile for substitution, subsequent reaction at the double bond (e.g., epoxidation, dihydroxylation) |

Computational and Theoretical Investigations of 3 Chloromethyl Cyclohexene

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its reactivity, polarity, and intermolecular interactions. Analyzing the electronic structure of 3-(chloromethyl)cyclohexene reveals key details about its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. ulethbridge.ca These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org

For this compound, the HOMO is expected to be the π-orbital of the carbon-carbon double bond within the cyclohexene (B86901) ring. This region, being electron-rich, is the most likely site for attack by electrophiles. The LUMO is the corresponding π* (pi-antibonding) orbital, which is the most likely site to accept electrons from a nucleophile. ulethbridge.ca The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. The presence of the electron-withdrawing chloromethyl group at the allylic position is predicted to slightly lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexene.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Primary Location | Predicted Energetic Influence of -CH₂Cl Group |

| HOMO | C=C π-bond | Slight stabilization (lower energy) |

| LUMO | C=C π*-bond | Slight stabilization (lower energy) |

This table is based on theoretical principles of FMO theory and the known effects of alkyl halide substituents.

The electron density distribution describes how electrons are spread throughout the molecule. In this compound, the highest electron density is anticipated to be concentrated in two main areas: the C=C double bond's π-system and around the highly electronegative chlorine atom. abechem.comacs.org The accumulation of electron density at these sites makes them the most reactive parts of the molecule. The remaining sp³-hybridized carbon atoms of the cyclohexane (B81311) ring will exhibit comparatively lower electron density. This non-uniform distribution of electrons is fundamental to the molecule's polarity and its interactions with other chemical species.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites.

For this compound, the ESP map is predicted to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the π-bond of the alkene and the electronegative chlorine atom. These are the sites susceptible to electrophilic attack. libretexts.org

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms. acs.org These areas are more likely to interact with nucleophiles.

The ESP map provides a three-dimensional confirmation of the electronic effects, highlighting the electron-rich character of the double bond and the halogen, which are the key functional groups.

Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, which is invaluable for identifying molecules and confirming their structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational models can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. prospre.ca The predicted shifts for this compound are based on the known values for cyclohexene, adjusted for the electronic effects of the -CH₂Cl substituent. docbrown.infolibretexts.org

¹H NMR: The protons on the C=C double bond are expected to appear at the lowest field (highest ppm value) due to the deshielding effect of the π-electrons. docbrown.info The proton on the carbon atom to which the chloromethyl group is attached (the allylic C-H) will also be shifted downfield. The two protons of the chloromethyl group (-CH₂Cl) will appear as a distinct signal, shifted downfield by the adjacent chlorine atom. The remaining aliphatic protons on the ring will appear at the highest field (lowest ppm values). libretexts.org

¹³C NMR: Similar trends are expected for the carbon signals. The two sp²-hybridized carbons of the double bond will have the largest chemical shifts. The carbon atom bonded to chlorine will also be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Vinylic (=C-H) | 5.6 - 6.0 | 125 - 130 |

| Allylic (-CH-CH₂Cl) | 2.5 - 3.0 | 45 - 55 |

| Chloromethyl (-CH₂Cl) | 3.5 - 3.8 | 40 - 50 |

| Allylic (-CH₂-CH=) | 2.0 - 2.3 | 25 - 35 |

| Aliphatic (-CH₂-) | 1.5 - 2.0 | 20 - 30 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions. The predictions are based on standard correlation tables and known spectra of similar structures. libretexts.orgsigmaaldrich.com

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint." docbrown.info A computational vibrational analysis can predict these frequencies and generate a simulated IR spectrum. q-chem.com This simulation helps in assigning the absorption bands observed in an experimental spectrum. acs.org

For this compound, the key predicted vibrational modes include:

C-H Stretches: Vinylic C-H stretches (from the C=C bond) appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. docbrown.info

C=C Stretch: A characteristic sharp peak for the carbon-carbon double bond in the cyclohexene ring is expected around 1640-1660 cm⁻¹. docbrown.infoechemi.com

CH₂ Bending: Vibrations from the various -CH₂- groups (scissoring, rocking) appear in the 1440-1480 cm⁻¹ range. docbrown.info

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond stretch is predicted in the fingerprint region, typically between 650 and 850 cm⁻¹.

Table 3: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Vinylic) | =C-H | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -C-H | 2850 - 2960 | Strong |

| C=C Stretch | C=C | 1640 - 1660 | Medium, Sharp |

| CH₂ Bending | -CH₂- | 1440 - 1480 | Medium |

| C-Cl Stretch | -C-Cl | 650 - 850 | Strong |

Note: Calculated frequencies are often systematically different from experimental values and may be scaled for better comparison. This data is based on typical IR absorption ranges for the specified functional groups. docbrown.info

UV-Vis Absorption and Chiroptical Properties

Computational chemistry offers powerful tools to predict the ultraviolet-visible (UV-Vis) absorption and chiroptical properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating electronic excitation energies and, consequently, UV-Vis spectra. nih.gov For this compound, the primary chromophore is the cyclohexene ring. The electronic transitions of cyclohexene itself have been studied, and its vacuum ultraviolet spectrum shows absorption bands that can be analyzed to understand its electronic structure. unt.eduacs.orgnist.gov The introduction of a chloromethyl substituent is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electronic influence on the double bond.